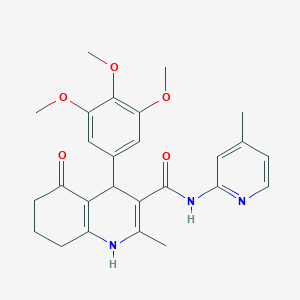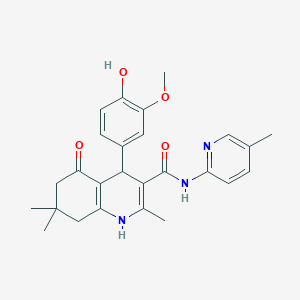
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Compound X" and is known for its potential use in various fields, including medicine, pharmacology, and biotechnology.
作用機序
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects by binding to specific proteins and enzymes in the body. It has been found to bind to the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been found to bind to specific proteins and enzymes in the body, making it a useful tool for protein purification.
実験室実験の利点と制限
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be ensured by recrystallization. It has also been extensively studied, and its effects are well-documented. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, its use in lab experiments may be limited by its cost and availability.
将来の方向性
There are several future directions for research on Compound X. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use in the development of new drugs. Its ability to bind to specific proteins and enzymes makes it a promising tool for drug discovery. Finally, more research is needed to fully understand its effects on the body and to determine its potential use in other fields of scientific research.
合成法
The synthesis of Compound X involves a multi-step process that starts with the reaction of 2-methylpyridine-4-carboxylic acid with ethyl acetoacetate to form 2-methyl-4-(2-oxoethyl)pyridine. This intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde to form 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The purity of the final product is ensured by recrystallization.
科学的研究の応用
Compound X has been extensively studied for its potential use in various fields of scientific research. In pharmacology, it has been found to exhibit significant anti-inflammatory and analgesic properties. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In biotechnology, Compound X has been used as a tool for protein purification due to its ability to bind to certain proteins. It has also been studied for its potential use in the development of new drugs.
特性
製品名 |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C26H29N3O5 |
分子量 |
463.5 g/mol |
IUPAC名 |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O5/c1-14-9-10-27-21(11-14)29-26(31)22-15(2)28-17-7-6-8-18(30)24(17)23(22)16-12-19(32-3)25(34-5)20(13-16)33-4/h9-13,23,28H,6-8H2,1-5H3,(H,27,29,31) |
InChIキー |
SVAVCPQMWPWIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)